1-Benzyl-5-(aminomethyl)piperidin-2-one
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Overview
Description
1-Benzyl-5-(aminomethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group and an aminomethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(aminomethyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable piperidinone precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yields and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(aminomethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines.
Substitution: The benzyl and aminomethyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-Benzyl-5-(aminomethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(aminomethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the benzyl and aminomethyl substitutions.
Piperidinone: Another related compound with a ketone functional group on the piperidine ring.
Benzylpiperidine: A compound with a benzyl group attached to the piperidine ring but without the aminomethyl group
Uniqueness: 1-Benzyl-5-(aminomethyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(aminomethyl)-1-benzylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFJBHGNEBOGRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1CN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849457 |
Source
|
Record name | 5-(Aminomethyl)-1-benzylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-11-2, 1186663-48-8 |
Source
|
Record name | 5-(Aminomethyl)-1-(phenylmethyl)-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-1-benzylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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